molecular formula C5H11F2NO B12901286 3-((2,2-Difluoroethyl)amino)propan-1-ol

3-((2,2-Difluoroethyl)amino)propan-1-ol

Katalognummer: B12901286
Molekulargewicht: 139.14 g/mol
InChI-Schlüssel: HUMOPTSGUIUNKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2,2-Difluoroethyl)amino)propan-1-ol is a chemical compound with the molecular formula C6H13F2NO and a molecular weight of 153.17 g/mol . It is known for its unique structure, which includes a difluoroethyl group attached to an amino-propanol backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,2-Difluoroethyl)amino)propan-1-ol typically involves the reaction of 2,2-difluoroethylamine with 3-chloropropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-((2,2-Difluoroethyl)amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-((2,2-Difluoroethyl)amino)propan-1-ol is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-((2,2-Difluoroethyl)amino)propan-1-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-((2,2-Difluoroethyl)(methyl)amino)propan-1-ol
  • 3-((2,2-Difluoroethyl)amino)butan-1-ol
  • 3-((2,2-Difluoroethyl)amino)pentan-1-ol

Uniqueness

3-((2,2-Difluoroethyl)amino)propan-1-ol is unique due to its specific combination of a difluoroethyl group and an amino-propanol backbone. This structure imparts distinct chemical and physical properties, making it valuable in various research applications .

Eigenschaften

Molekularformel

C5H11F2NO

Molekulargewicht

139.14 g/mol

IUPAC-Name

3-(2,2-difluoroethylamino)propan-1-ol

InChI

InChI=1S/C5H11F2NO/c6-5(7)4-8-2-1-3-9/h5,8-9H,1-4H2

InChI-Schlüssel

HUMOPTSGUIUNKM-UHFFFAOYSA-N

Kanonische SMILES

C(CNCC(F)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.